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Compound of Interest

Compound Name: Davotifan

Cat. No.: B15573213 Get Quote

Tavapadon Research Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding potential drug-drug interactions with

Tavapadon in a research setting.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Tavapadon?

A1: Tavapadon is primarily cleared via metabolism by the cytochrome P450 3A4 (CYP3A4)

enzyme system.[1] Renal excretion of the unchanged drug is minimal, accounting for less than

2% of its elimination.[1]

Q2: What is the potential for drug-drug interactions (DDIs) with Tavapadon?

A2: Due to its primary metabolism by CYP3A4, there is a significant potential for DDIs when

Tavapadon is co-administered with strong inhibitors or inducers of this enzyme.

Q3: Have clinical studies been conducted to evaluate these interactions?

A3: Yes, clinical studies have been performed to assess the impact of a strong CYP3A4

inhibitor (itraconazole) and a strong CYP3A4 inducer (carbamazepine) on the

pharmacokinetics of Tavapadon.[1][2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15573213?utm_src=pdf-interest
https://www.neurology.org/doi/10.1212/WNL.98.18_supplement.2728
https://www.neurology.org/doi/10.1212/WNL.98.18_supplement.2728
https://www.neurology.org/doi/10.1212/WNL.98.18_supplement.2728
https://go.drugbank.com/drugs/DB00564/clinical_trials?conditions=DBCOND0053495&phase=1&purpose=treatment&status=completed
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q4: What are the known effects of CYP3A4 inhibitors on Tavapadon exposure?

A4: Co-administration of Tavapadon with the potent CYP3A4 inhibitor itraconazole resulted in a

significant increase in Tavapadon exposure. Peak plasma concentration (Cmax) increased

approximately 4-fold, and overall exposure (AUC) increased approximately 5-fold.[1]

Q5: What are the expected effects of CYP3A4 inducers on Tavapadon exposure?

A5: A clinical study (NCT05581823) has been conducted to evaluate the effect of the strong

CYP3A4 inducer carbamazepine on Tavapadon pharmacokinetics.[2][3] While the specific

results have not yet been made public, it is anticipated that co-administration with a strong

CYP3A4 inducer will decrease Tavapadon plasma concentrations, potentially reducing its

efficacy.

Q6: Should I adjust the Tavapadon dose in my in vitro or animal studies if a CYP3A4 modulator

is present?

A6: Yes, it is crucial to consider the potential for altered Tavapadon exposure. When using a

strong CYP3A4 inhibitor, a lower concentration of Tavapadon may be required to achieve the

desired pharmacological effect. Conversely, with a strong CYP3A4 inducer, a higher

concentration may be necessary. It is recommended to conduct preliminary dose-response

experiments to determine the appropriate concentration under your specific experimental

conditions.
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Issue Potential Cause Recommended Action

Unexpectedly high or toxic

effects of Tavapadon observed

in an in vitro or animal model.

Co-administration of an

intended or unintended

CYP3A4 inhibitor (e.g., certain

antifungal agents, antibiotics,

or even components in the

vehicle).

1. Review all components of

the experimental system for

known CYP3A4 inhibitors. 2. If

a CYP3A4 inhibitor is present,

consider reducing the

Tavapadon concentration. 3. If

possible, replace the

interacting substance with a

non-inhibitory alternative.

Reduced or absent efficacy of

Tavapadon at expected

concentrations.

Co-administration of a

CYP3A4 inducer (e.g., certain

anticonvulsants, herbal

supplements like St. John's

Wort).

1. Verify if any substance in

your experimental setup is a

known CYP3A4 inducer. 2. If

an inducer is present, a higher

concentration of Tavapadon

may be necessary to achieve

the target exposure. 3.

Conduct a dose-response

study to establish the effective

concentration in the presence

of the inducer.

High variability in experimental

results involving Tavapadon.

Inconsistent levels of CYP3A4

activity in the experimental

system (e.g., lot-to-lot

variability in liver microsomes,

genetic differences in animal

models).

1. Ensure consistent sourcing

and quality of biological

materials (e.g., liver

microsomes). 2. Characterize

the metabolic capacity of your

experimental system. 3.

Increase sample size to

account for biological

variability.

Quantitative Data on Drug-Drug Interactions
The following tables summarize the known and anticipated effects of CYP3A4 modulators on

the pharmacokinetics of Tavapadon.
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Table 1: Effect of a Strong CYP3A4 Inhibitor (Itraconazole) on Tavapadon Pharmacokinetics

Pharmacokinetic
Parameter

Change with Co-
administration

Fold Increase

Peak Plasma Concentration

(Cmax)
Increased ~4-fold[1]

Overall Exposure (AUC) Increased ~5-fold[1]

Table 2: Anticipated Effect of a Strong CYP3A4 Inducer (Carbamazepine) on Tavapadon

Pharmacokinetics

Pharmacokinetic Parameter
Anticipated Change with Co-
administration

Peak Plasma Concentration (Cmax) Decreased

Overall Exposure (AUC) Decreased

Note: Quantitative data from the clinical study

(NCT05581823) are not yet publicly available.

Experimental Protocols
Key Experiment: In Vitro CYP3A4 Inhibition Assay Using
Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on

Tavapadon metabolism mediated by CYP3A4 in human liver microsomes.

Materials:

Tavapadon

Test compound (potential inhibitor)

Pooled human liver microsomes (HLMs)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.neurology.org/doi/10.1212/WNL.98.18_supplement.2728
https://www.neurology.org/doi/10.1212/WNL.98.18_supplement.2728
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

Potassium phosphate buffer (pH 7.4)

Positive control inhibitor (e.g., Ketoconazole)

Acetonitrile (for reaction termination)

Internal standard for LC-MS/MS analysis

96-well incubation plates

LC-MS/MS system

Methodology:

Preparation of Reagents:

Prepare stock solutions of Tavapadon, the test compound, and the positive control in a

suitable organic solvent (e.g., DMSO).

Prepare working solutions by diluting the stock solutions in the incubation buffer. Ensure

the final organic solvent concentration in the incubation mixture is low (e.g., <0.5%) to

avoid affecting enzyme activity.

Prepare the NADPH regenerating system in buffer.

Incubation Procedure:

In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and a

range of concentrations of the test compound or positive control.

Pre-incubate the mixture at 37°C for 5-10 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system and Tavapadon

(at a concentration approximate to its Km, if known).
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Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is

in the linear range.

Reaction Termination and Sample Processing:

Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

Centrifuge the plate to pellet the precipitated proteins.

Transfer the supernatant to a new plate for analysis.

LC-MS/MS Analysis:

Analyze the samples for the amount of a specific Tavapadon metabolite using a validated

LC-MS/MS method.

The formation of the metabolite is inversely proportional to the inhibitory activity of the test

compound.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations
Signaling Pathways and Experimental Workflows
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Tavapadon Metabolic Pathway and DDI Potential
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Caption: Tavapadon metabolism via CYP3A4 and potential interactions.
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Tavapadon's D1/D5 Receptor Signaling Pathway
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Workflow for In Vitro CYP3A4 Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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